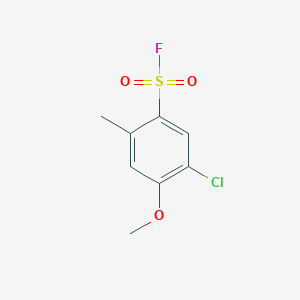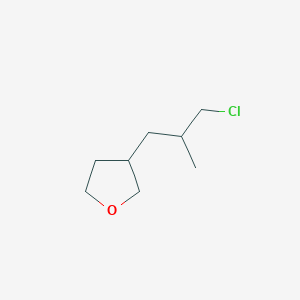
3-(3-Chloro-2-methylpropyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-2-methylpropyl)oxolane is an organic compound with the molecular formula C8H15ClO It belongs to the class of oxolanes, which are five-membered ring compounds containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylpropyl)oxolane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the oxolane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the production process.
化学反应分析
Types of Reactions: 3-(3-Chloro-2-methylpropyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols or hydrocarbons.
科学研究应用
3-(3-Chloro-2-methylpropyl)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism by which 3-(3-Chloro-2-methylpropyl)oxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application, whether in biochemical studies or industrial processes.
相似化合物的比较
2-Methyloxolane: Another oxolane derivative with similar properties but different substitution patterns.
3-Chloro-2-methyl-1-propene: A related compound with a similar chlorinated structure but different reactivity due to the presence of a double bond.
Uniqueness: 3-(3-Chloro-2-methylpropyl)oxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
属性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC 名称 |
3-(3-chloro-2-methylpropyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6H2,1H3 |
InChI 键 |
GYNMBLQYVXRSRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCOC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



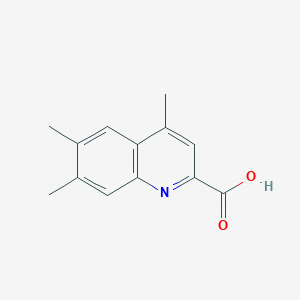
![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
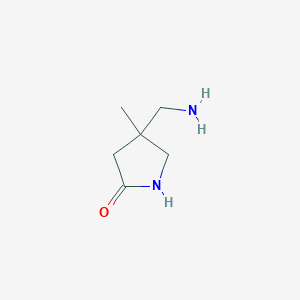
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)

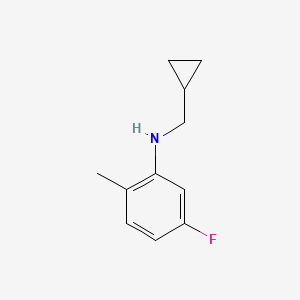
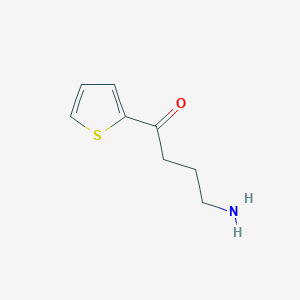
methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
